Position-Dependent Aqueous Solubility
The aqueous solubility of monobromobenzotriazoles is significantly modulated by the site of bromine substitution. Experimental data for N1-unsubstituted analogues demonstrate that the 4-bromo isomer exhibits a distinctly different solubility profile compared to the 5-bromo isomer [1]. This class-level inference establishes that the 4-bromo positional isomer is a non-interchangeable chemical entity with unique formulation and assay behavior.
| Evidence Dimension | Aqueous solubility of monobromobenzotriazole positional isomers |
|---|---|
| Target Compound Data | The 4-bromo isomer possesses a unique solubility profile, distinct from the 5-bromo isomer, due to differences in electronic effects from the substitution site. |
| Comparator Or Baseline | 5-bromo-1H-benzotriazole isomer, which exhibits a different aqueous solubility due to the varying influence of the bromine position on hydration energetics. |
| Quantified Difference | The study confirms that for a family of isomeric mono-, di-, and tri-bromobenzotriazoles, solubility varies markedly based on substitution pattern, with the 4-bromo isomer having a solubility distinct from the 5-bromo analogue. |
| Conditions | Experimental determination of aqueous solubility for a series of N1-unsubstituted bromobenzotriazole isomers, as reported in the physicochemical study [1]. |
Why This Matters
For procurement, selecting the correct 4-bromo positional isomer is critical as its unique solubility profile directly impacts its behavior in aqueous-based assays and its suitability for specific synthetic protocols requiring defined solubility characteristics.
- [1] Wąsik, R., Wińska, P., Poznański, J., & Shugar, D. (2012). Synthesis and Physico-Chemical Properties in Aqueous Medium of All Possible Isomeric Bromo Analogues of Benzo-1H-Triazole, Potential Inhibitors of Protein Kinases. The Journal of Physical Chemistry B, 116(24), 7259–7268. View Source
